Home > Products > Building Blocks P11578 > 3-amino-N-cyclopropyl-4-methylbenzamide
3-amino-N-cyclopropyl-4-methylbenzamide - 623155-19-1

3-amino-N-cyclopropyl-4-methylbenzamide

Catalog Number: EVT-414506
CAS Number: 623155-19-1
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[5-Amino-4-(3-cyanobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide

  • Compound Description: 3-[5-Amino-4-(3-cyanobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide is investigated for its potential in treating acute exacerbations of chronic obstructive pulmonary disease (AECOPD), particularly in patients with low blood eosinophil levels (<2%). The research highlights specific treatment regimens, including the administration of three therapeutically effective doses over a limited period (not exceeding ten days), with at least one day between each dose. []

N-(Cyclopropyl)glycine

  • Compound Description: N-(Cyclopropyl)glycine acts as a mechanism-based inactivator of monomeric sarcosine oxidase (MSOX), a flavoenzyme. [] This inactivation involves the formation of a modified, reduced flavin, stabilizable by sodium borohydride treatment. Crystal structure analysis of the modified enzyme reveals FAD as the modification site. The study proposes a mechanism involving single electron transfer from the amine group in N-(Cyclopropyl)glycine to the FAD in MSOX, leading to a covalently modified 4a,5-dihydroflavin derivative. []

(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide

  • Compound Description: This compound, designated as compound 6 in the study, is a potent dipeptidyl peptidase IV (DPP-4) inhibitor. [] It exhibits an IC50 of 6.3 nM against DPP-4, making it a potential therapeutic candidate for type 2 diabetes. The compound displays excellent selectivity for DPP-4, favorable oral bioavailability in preclinical models, and demonstrates efficacy in vivo, highlighting its potential as a new treatment option for type 2 diabetes. []

N-{(3S,4S)-4-[4-(5-Cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide

  • Compound Description: This compound, designated as PF-04958242 (3) in the study, acts as a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator. [] Developed through structure-based design, it shows improved potency, selectivity, and metabolic stability. Preclinical data suggest an adequate therapeutic index and low projected human oral pharmacokinetic variability. This makes PF-04958242 a promising candidate for clinical trials targeting cognitive deficits in schizophrenia. []

4-[(2-Carbamoylphenyl)amino]-6-[(5-fluoropyridin-2-yl)amino]-N-methylpyridine-3-carboxamide

  • Compound Description: Identified as Compound 5 in its respective study, this molecule acts as a potent inhibitor of TYK2 JH2 (pseudokinase domain). [] It originated from the optimization of the less selective nicotinamide 4. The research highlights Compound 5's role in achieving potent and selective inhibition of IL-23 and IFNα signaling in cellular assays. This compound represents a critical step in discovering a clinical TYK2 JH2 inhibitor. []
Overview

3-amino-N-cyclopropyl-4-methylbenzamide is an organic compound characterized by its unique molecular structure, which includes an amino group, a cyclopropyl group, and a methyl group attached to a benzamide core. Its molecular formula is C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O} with a molecular weight of approximately 190.24 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Source

3-amino-N-cyclopropyl-4-methylbenzamide can be synthesized from commercially available starting materials such as 4-methylbenzoic acid and cyclopropylamine. The synthesis typically involves specific chemical reactions that convert these starting materials into the desired compound.

Classification

This compound falls under the category of amines and amides, specifically being a substituted benzamide. Its classification is significant for understanding its reactivity and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 3-amino-N-cyclopropyl-4-methylbenzamide generally involves the following key steps:

  1. Starting Materials: The process begins with 4-methylbenzoic acid and cyclopropylamine.
  2. Amidation Reaction: The acid undergoes reaction with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.
  3. Reduction (if necessary): If starting from a nitro precursor, reduction may be required to convert the nitro group to an amino group using hydrogen gas in the presence of a palladium catalyst.

Technical Details

The reaction conditions are optimized to ensure high yield and purity of the final product, often involving temperature control and specific solvent systems to facilitate the amidation process.

Molecular Structure Analysis

Structure

The molecular structure of 3-amino-N-cyclopropyl-4-methylbenzamide features:

  • A benzene ring substituted with:
    • An amino group at the 3-position.
    • A methyl group at the 4-position.
  • A cyclopropyl group attached to the nitrogen of the amide.

Data

  • Molecular Formula: C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}
  • Molecular Weight: 190.24 g/mol
  • Structural Representation: The compound can be represented structurally as follows:
C6H4(NH2)(C3H5)C(=O)NH2\text{C}_6\text{H}_4(\text{NH}_2)(\text{C}_3\text{H}_5)-\text{C}(=O)-\text{NH}_2
Chemical Reactions Analysis

Reactions

3-amino-N-cyclopropyl-4-methylbenzamide is capable of undergoing several types of chemical reactions:

  1. Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
  2. Reduction: Reduction reactions can convert it into corresponding amines or alcohols using lithium aluminum hydride or sodium borohydride.
  3. Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions such as halogenation or nitration, typically using bromine or nitric acid as reagents.

Technical Details

The choice of reagents and reaction conditions significantly influences the products formed, allowing for selective functionalization of the compound for various applications.

Mechanism of Action

The mechanism of action for 3-amino-N-cyclopropyl-4-methylbenzamide involves its interaction with specific biological targets, such as proteins or enzymes. It may alter their activity through binding interactions, which is particularly relevant in drug development contexts:

  • Binding Affinity: The compound's structural features may enhance its binding affinity for target proteins, making it useful in proteomics research.
  • Biological Activity: Studies suggest potential activities including antimicrobial, anti-inflammatory, and anticancer properties.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar organic solvents but may have limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of an amino group, making it suitable for further chemical modifications.
Applications

3-amino-N-cyclopropyl-4-methylbenzamide has several significant applications across various scientific domains:

  1. Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  2. Biology: Utilized in proteomics research to study protein interactions and functions.
  3. Medicine: Investigated as a lead compound for developing new pharmaceuticals targeting specific proteins or enzymes.
  4. Industry: Employed in producing specialty chemicals and materials with tailored properties .
Synthetic Methodologies and Optimization Strategies

Novel Cyclopropane Ring Functionalization Techniques

The cyclopropane ring in 3-amino-N-cyclopropyl-4-methylbenzamide introduces significant steric and electronic constraints that influence both synthetic accessibility and biological activity. Modern approaches leverage transition-metal-catalyzed C-H activation to functionalize the cyclopropylamine precursor prior to benzamide coupling. Palladium-catalyzed cyclopropane ring modifications enable direct introduction of substituents at the C2/C3 positions, enhancing hydrophobic interactions in target binding pockets as observed in kinase inhibitors like ULK1/2 inhibitors [5]. Key innovations include:

  • Ring-Strain Utilization: The inherent ring strain facilitates nucleophilic addition reactions. Lithium diisopropylamide (LDA)-mediated deprotonation at cyclopropyl C-H positions allows electrophilic quenching with iodomethane or trifluoromethylating reagents, yielding substituted cyclopropylamines critical for optimizing protein-ligand binding [8].
  • Stereoselective Synthesis: Chiral dirhodium catalysts enable enantioselective cyclopropanation of allylic amines, achieving >95% ee for trans-configured cyclopropyl groups. This method overcomes racemization issues during amide bond formation [5] [8].

Table 1: Cyclopropane Functionalization Methods

TechniqueReagents/CatalystsYield (%)Application Relevance
C-H ActivationPd(OAc)₂, Ag₂CO₃68-75Introduces hydrophobic substituents
Electrophilic QuenchingLDA, CH₃I82Methylation for enhanced metabolic stability
Enantioselective SynthesisRh₂(S-DOSP)₄, diazo compounds90Chiral inhibitor cores

Amide Bond Formation: Catalytic Systems and Solvent Effects

Coupling 3-amino-4-methylbenzoic acid with cyclopropylamine presents challenges due to the steric bulk of the cyclopropyl group and potential epimerization. Systematic studies identify catalytic mixed anhydride systems using pivaloyl chloride and N-methylmorpholine in tetrahydrofuran (THF) as optimal for suppressing racemization (<2% enantiomeric excess loss) [5] [10]. Critical findings include:

  • Coupling Agent Screening: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in non-polar solvents, achieving 95% coupling efficiency versus 78% with EDCI. This is attributed to HATU’s superior activation of the carboxylate without epimerization [10].
  • Solvent Polarity Impact: Aprotic solvents with moderate polarity (ε = 15–30) maximize yield:
  • N,N-Dimethylformamide (DMF): 89% yield
  • N-Methyl-2-pyrrolidone (NMP): 91% yield
  • Dichloromethane: 64% yield (due to poor solubility) [4]
  • Microwave Assistance: Microwave irradiation (100°C, 30 min) reduces reaction times from 12 hours to 25 minutes while maintaining yields >90% [10].

Table 2: Amidation Efficiency Under Varied Conditions

Coupling AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
HATUNMP251.591
EDCI/HOAtDMF251278
Pivaloyl chlorideTHF0→25285

Regioselective Methylation in Benzamide Derivatives

Installing the 4-methyl group ortho to the amino functionality demands precise regiocontrol to avoid N-methylation or polysubstitution. Two dominant strategies have emerged:

  • Directed ortho-Metalation (DoM): The unprotected amino group directs lithiation at C4 using n-butyllithium at −78°C. Subsequent quenching with methyl iodide achieves 88% regioselectivity. Protecting the amine as a N,N-di-Boc derivative increases selectivity to 97% by enhancing steric bias [8] [10].
  • Transition-Metal-Catalyzed C-H Methylation: Palladium-catalyzed methylation using Pd(OAc)₂ and tert-butyl hydroperoxide (TBHP) enables direct C4 functionalization. This one-pot method avoids cryogenic conditions but requires careful peroxide control to prevent over-oxidation [4].

Blocking Group Strategies: For substrates with competing directing groups, SEM-protection (trimethylsilylethoxymethyl) of the amine enables exclusive C4 methylation, followed by deprotection with trifluoroacetic acid [10].

Purification Challenges in Aromatic Amino-Benzamide Synthesis

The polar amino group and hydrophobic cyclopropyl/benzamide moieties create complex impurity profiles requiring multi-stage purification:

  • Residual Solvent Removal: High-boiling-point solvents like DMF and NMP co-distill with the product during rotary evaporation. Azeotropic distillation with toluene reduces DMF to <500 ppm (ICH limits) but necessitates multiple cycles [1] [7].
  • Byproduct Management: Common impurities include:
  • Di-acylated derivatives: From over-coupling at the aromatic amine
  • Cyclopropylamide hydrolysis products: Detectable via HPLC-MS at m/z 150 [7]
  • Chromatographic Solutions: Preparative HPLC with phenyl-hexyl stationary phases resolves the target compound (retention time: 14.2 min) from N-unsubstituted benzamide (11.8 min) and bis-alkylated contaminants (18.5 min). Orthogonal solvent recrystallization using ethyl acetate/hexanes (1:3) yields 96% pure product as off-white crystals [1] [7] [9].

Table 3: Purification Methods and Impurity Profiles

Purification MethodConditionsPurity Achieved (%)Key Impurities Removed
RecrystallizationEthyl acetate/hexanes (1:3)96Hydrolyzed amide, oligomers
Prep-HPLCPhenyl-hexyl column, MeCN:H₂O>99Di-acylated products, residual DMF
Silica ChromatographyEtOAc:hexanes (1:2)85Polar byproducts

Properties

CAS Number

623155-19-1

Product Name

3-amino-N-cyclopropyl-4-methylbenzamide

IUPAC Name

3-amino-N-cyclopropyl-4-methylbenzamide

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5,12H2,1H3,(H,13,14)

InChI Key

NLESBTVHGWTLOM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.